3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione
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Description
Scientific Research Applications
Dual Inhibitor of Signaling Pathways
A derivative of thiazolidine-2,4-dione exhibited potential as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling cascades. It showed the ability to inhibit cell proliferation, induce apoptosis, and arrest cells in the G(0)/G(1) phase in human leukemia cells, indicating its potential in developing new dual signaling pathway inhibitors and anticancer agents (Li et al., 2010).
Potential Anti-Cancer Activity
A series of thiazolidine-2,4-dione derivatives, including the compound , showed significant cytotoxic activity against human cancer cell lines. The study highlighted the importance of the substituted phenyl group on the oxadiazole ring attached to the thiazolidine-2,4-dione moiety for inhibitory activity against cancer cells (Asati & Bharti, 2018).
Antimicrobial and Antimycobacterial Properties
Compounds with thiazolidine-2,4-dione and azetidinone moieties linked to the indole nucleus were synthesized and demonstrated significant antimicrobial, antimycobacterial, and cytotoxic activities. This showcases the compound's potential in the development of new antimicrobial and antimycobacterial agents (Saundane & Walmik, 2013).
Antihyperglycemic Agents
Thiazolidine-2,4-dione derivatives, including similar compounds to the one , were explored as oral antihyperglycemic agents in various diabetic mouse models. These studies contribute to understanding the role of such compounds in treating diabetes and related metabolic disorders (Wrobel et al., 1998).
Properties
IUPAC Name |
3-[1-(3-phenylsulfanylpropanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-13(6-7-21-12-4-2-1-3-5-12)16-8-11(9-16)17-14(19)10-22-15(17)20/h1-5,11H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLAKYFCMWBOSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCSC2=CC=CC=C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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